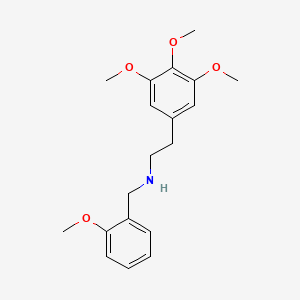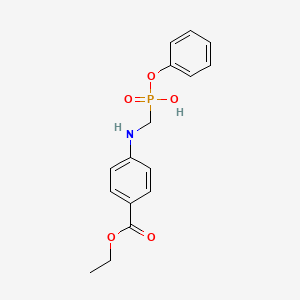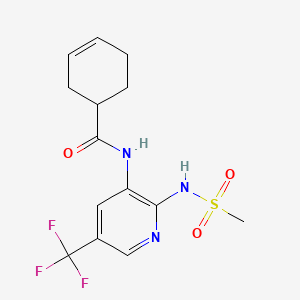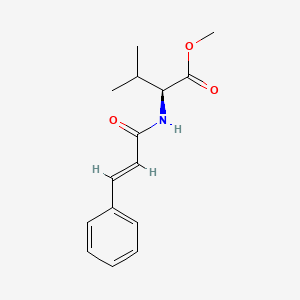
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate is a complex organic compound with significant applications in various scientific fields
准备方法
The synthesis of 1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate involves multiple steps, including the formation of the pyridoindole core and subsequent functionalization. The synthetic route typically includes:
Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the diethylaminopropylamino group and dimethyl groups through specific reactions.
Dimaleate Formation: The final step involves the reaction with maleic acid to form the dimaleate salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.
化学反应分析
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
1-(3-Diethylaminopropylamino)-4,5-dimethyl-8-hydroxy-5H-pyrido(4,3-b)indole dimaleate can be compared with similar compounds such as:
1-(3-Diethylaminopropylamino)-4-methyl-5H-pyrido(4,3-b)indole dimaleate: Similar structure but with different functional groups.
N,N-diethyl-N’-(4-methyl-5H-pyrido[4,3-b]indol-1-yl)propane-1,3-diamine di[(2E)-but-2-enedioate]: Another related compound with variations in the side chains.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
CAS 编号 |
111491-26-0 |
|---|---|
分子式 |
C28H36N4O9 |
分子量 |
572.6 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;1-[3-(diethylamino)propylamino]-4,5-dimethylpyrido[4,3-b]indol-8-ol |
InChI |
InChI=1S/C20H28N4O.2C4H4O4/c1-5-24(6-2)11-7-10-21-20-18-16-12-15(25)8-9-17(16)23(4)19(18)14(3)13-22-20;2*5-3(6)1-2-4(7)8/h8-9,12-13,25H,5-7,10-11H2,1-4H3,(H,21,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI 键 |
PVUYMXNYANFOKW-LVEZLNDCSA-N |
手性 SMILES |
CCN(CCCNC1=NC=C(C2=C1C3=C(N2C)C=CC(=C3)O)C)CC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CCN(CC)CCCNC1=NC=C(C2=C1C3=C(N2C)C=CC(=C3)O)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride](/img/structure/B12747716.png)

